molecular formula C19H16N4O3S B2818822 N-(1,3-benzodioxol-5-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide CAS No. 893999-87-6

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide

Cat. No.: B2818822
CAS No.: 893999-87-6
M. Wt: 380.42
InChI Key: BMFVSDSTDRHPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide, also known as BDP-9066, is a synthetic compound that has been developed for its potential use in treating various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have been extensively studied. For example, Attia et al. (2014) reported the synthesis, X-ray structure, and antimicrobial activity of a compound with a similar structural framework, demonstrating activity towards various bacteria and fungi (Attia et al., 2014). This research underscores the importance of structural analysis in understanding the biological activity of these compounds.

Antimicrobial Activity

Compounds with this structural motif have shown promising antimicrobial properties. The study by Attia et al. highlights the potential of these compounds in addressing microbial resistance through novel antimicrobial agents (Attia et al., 2014).

Molecular Docking and Biological Evaluation

Fathima et al. (2021) explored the antimicrobial, antioxidant, and antitubercular activities of novel benzoxazole derivatives, offering insights into their potential therapeutic applications. Molecular docking studies revealed potent interactions with various amino acids, suggesting mechanisms for their biological activities (Fathima et al., 2021).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-18(21-9-13-3-5-16-17(8-13)26-12-25-16)11-27-19-6-4-15(22-23-19)14-2-1-7-20-10-14/h1-8,10H,9,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFVSDSTDRHPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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